molecular formula C11H20N2O3 B061411 tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate CAS No. 194350-95-3

tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate

Cat. No.: B061411
CAS No.: 194350-95-3
M. Wt: 228.29 g/mol
InChI Key: LVBZKGZHTMYSFA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

194350-95-3

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-5-12-6-7-13(8-9(12)14)10(15)16-11(2,3)4/h5-8H2,1-4H3

InChI Key

LVBZKGZHTMYSFA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1=O)C(=O)OC(C)(C)C

Canonical SMILES

CCN1CCN(CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-tert-Butoxycarbonyl-3-oxopiperazine (7.5 g) was dissolved in dry DMF (250 ml) and potassium tert-butoxide (8.4 g) was added. The mixture was stirred at ambient temperature for 30 minutes, then iodoethane (3.3 ml) added, and stirring continued at the same temperature for 24 hours. A further equal portion of iodoethane was added and stirring continued for 24 hours. Solvent was evaporated, and the residue partitioned between ethyl acetate and water. The organic layer was washed with water, evaporated, and purified by chromatography on silica, using as eluant a gradient increasing in polarity from 0 to 25% isopropanol in iso-hexane. Relevant fractions were combined and evaporated to give 1-tert-butoxycarbonyl-4-ethyl-3-oxopiperazine (6.0 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a slurry of tert-butyl 3-oxopiperazine-1-carboxylate (10 g, 49.9 mmol) in 250 mL of DMF, NaH (60% in mineral oil) (2.1 g, 52.4 mmol) was added in portions. The mixture was stirred for 15 min after completion of addition, cooled to 0° C. and iodoethane (5.62 mL, 69.92 mmol) slowly added over ˜3 min. The resultant suspension was stirred at rt for 2 h. Water was slowly added (400 mL) and then 250 mL of 1:1 ethyl acetate:diethyl ether. The layers were separated and then the organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated to afford tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate as a colorless oil weighing 6.4 g which was used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

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